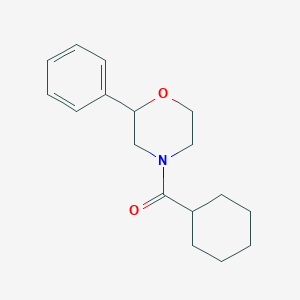![molecular formula C10H13F3N2O2 B2979662 ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate CAS No. 1174860-75-3](/img/structure/B2979662.png)
ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of ethyl 4-bromobutanoate with 3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity to enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4,4,4-trifluoro-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
Ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate is unique due to the specific positioning of the trifluoromethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both the ester and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)pyrazol-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-17-9(16)4-3-6-15-7-5-8(14-15)10(11,12)13/h5,7H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQTVKICBLHGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)

![2-(furan-2-yl)-1-({pyrido[2,3-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2979587.png)

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)



![1-(4-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979595.png)
![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)
![2-[(2,5-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2979599.png)
![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)
